molecular formula C17H14N2OS2 B2757828 2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole CAS No. 478033-62-4

2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole

Cat. No. B2757828
CAS RN: 478033-62-4
M. Wt: 326.43
InChI Key: KBECLAABBFQIAI-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole (AS-2-OD) is a sulfur-containing heterocyclic compound that has been widely studied in the field of organic chemistry due to its unique chemical structure and potential applications. It is a five-membered ring with two nitrogen and two sulfur atoms, and it can be synthesized in several ways. In recent years, AS-2-OD has been investigated for its potential applications in pharmaceuticals, materials science and biochemistry.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal activities. These compounds have been tested against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, Bacillus Subtilis, and fungi like Asperigillus fumigatus and Candida albicans, showing good to excellent activity. The antibacterial and antifungal properties of these compounds make them potential candidates for developing new antimicrobial agents (Lei, Wu, & Ding, 2013; Hosamani & Shingalapur, 2011).

Anticancer Applications

1,3,4-oxadiazole derivatives have also demonstrated potential anticancer activities. These compounds show cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and rat glioma cells. Research suggests that these derivatives can induce apoptosis and inhibit key cancer cell proliferation pathways, highlighting their potential as anticancer agents (Mamatha et al., 2019; Altıntop et al., 2018).

Optoelectronic Applications

Some studies have explored the use of 1,3,4-oxadiazole derivatives in optoelectronic applications. These compounds have been used to construct low-bandgap polymers for photovoltaic applications, demonstrating their versatility beyond biomedical uses. Their ability to modulate electronic properties makes them interesting materials for developing new optoelectronic devices (Zhu et al., 2015).

properties

IUPAC Name

2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-2-9-21-17-19-18-16(20-17)14-10-12-8-7-11-5-3-4-6-13(11)15(12)22-14/h2-6,10H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBECLAABBFQIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole

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